Zirconium tetra(dimethylhexanoate)

Description

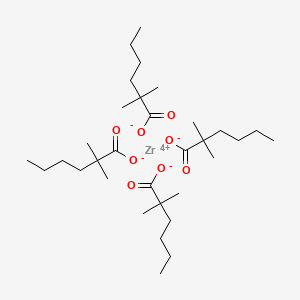

Zirconium tetra(dimethylhexanoate) is a zirconium-based coordination compound where the zirconium(4+) ion is bonded to four dimethylhexanoate ligands. These ligands are carboxylate derivatives of dimethylhexanoic acid, characterized by branched alkyl chains. The compound is primarily used in industrial applications such as catalysts, ceramic precursors, and polymer stabilizers due to its thermal stability and solubility in organic solvents.

Properties

CAS No. |

94086-48-3 |

|---|---|

Molecular Formula |

C32H60O8Zr |

Molecular Weight |

664.0 g/mol |

IUPAC Name |

2,2-dimethylhexanoate;zirconium(4+) |

InChI |

InChI=1S/4C8H16O2.Zr/c4*1-4-5-6-8(2,3)7(9)10;/h4*4-6H2,1-3H3,(H,9,10);/q;;;;+4/p-4 |

InChI Key |

NZLIUBMNCNJISK-UHFFFAOYSA-J |

Canonical SMILES |

CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zr+4] |

Origin of Product |

United States |

Preparation Methods

General Approach for Zirconium Carboxylates

Zirconium tetra(dimethylhexanoate) can be prepared by reacting zirconium halides, typically zirconium tetrachloride, with dimethylhexanoic acid or its salts in the presence of a base. The process generally involves:

- Formation of a zirconium alkoxide intermediate by reaction of zirconium tetrachloride with an alcohol or base.

- Subsequent ligand exchange with dimethylhexanoic acid to form the zirconium carboxylate complex.

This method is consistent with the synthesis of other zirconium carboxylates and is noted for producing compounds suitable for catalytic and material applications.

Detailed Synthetic Route for Zirconium Tetra(dimethylamino) Complexes (Related Methodology)

While specific detailed procedures for zirconium tetra(dimethylhexanoate) are scarce, the synthesis of related zirconium tetra(dimethylamino) complexes provides a useful model. These methods involve:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Mixing zirconium tetrachloride with an alkane solvent under inert atmosphere | Protective atmosphere (argon or nitrogen), solvent such as n-hexane | Ensures moisture and oxygen exclusion |

| 2 | Introduction of dimethylamine at low temperature | -20 ℃ to -10 ℃ | Forms a reaction solution with zirconium amine complex |

| 3 | Addition of dialkylamine (e.g., diethylamine, di-n-propylamine) at low temperature | -20 ℃ to -10 ℃, reaction time 3-6 hours at room temperature | Dialkylamine reacts with HCl byproduct, promotes product formation |

| 4 | Distillation under reduced pressure to isolate product | 75-85 ℃ at 0.1 mmHg | Collects zirconium tetra(dimethylamino) chloride |

This method avoids the use of highly reactive and hazardous reagents such as n-butyllithium, enhancing safety and scalability. The reaction mechanism involves zirconium tetrachloride reacting with dimethylamine to form an intermediate, which then reacts with dialkylamine to precipitate dialkylamine hydrochloride and yield the tetra(dimethylamino) zirconium complex.

Adaptation for Zirconium Tetra(dimethylhexanoate)

By analogy, the preparation of zirconium tetra(dimethylhexanoate) would involve:

- Reacting zirconium tetrachloride with dimethylhexanoic acid or its salt under inert atmosphere.

- Possibly forming an intermediate zirconium alkoxide or amide complex.

- Removing byproducts such as HCl by neutralization or distillation.

- Isolating the zirconium tetra(dimethylhexanoate) by reduced pressure distillation or crystallization.

This approach aligns with general zirconium carboxylate synthesis practices.

Comparative Data Table: Preparation Parameters

| Parameter | Zirconium Tetra(dimethylamino) Preparation | Zirconium Tetra(dimethylhexanoate) Preparation (General) |

|---|---|---|

| Starting Material | Zirconium tetrachloride | Zirconium tetrachloride |

| Ligand Source | Dimethylamine + dialkylamine | Dimethylhexanoic acid or salt |

| Solvent | Alkane solvent (e.g., n-hexane) | Typically inert organic solvents (alkane or aromatic) |

| Atmosphere | Protective (argon, nitrogen) | Protective (argon, nitrogen) |

| Temperature | -20 ℃ to -10 ℃ for reaction; room temp for 3-6 h | Ambient to reflux depending on solvent |

| Workup | Distillation under reduced pressure | Distillation or crystallization |

| Safety Notes | Avoids n-butyllithium, safer process | Requires moisture exclusion, inert atmosphere |

| Yield & Scalability | Improved yield, suitable for large scale | Dependent on reaction conditions, generally scalable |

Chemical Reactions Analysis

Atomic Layer Deposition (ALD) Mechanisms

Zr(NMe₂)₄ is used in ALD of ZrO₂ films. Density functional theory (DFT) studies reveal:

-

Ligand Elimination : Dimethylamino groups (NMe₂) are released via substitution with hydroxyl groups on surfaces. Activation energies for the first two ligand eliminations are 0.22 eV and 0.16 eV, respectively .

-

Surface Reactions : The final surface species after ALD is O₂ZrCp(NMe₂) , confirmed by quartz crystal microbalance (QCM) data .

Table 2: ALD Reaction Steps for ZrO₂ Deposition

| Step | Process | Activation Energy (eV) | Reference |

|---|---|---|---|

| First NMe₂ elimination | Substitution with surface −OH | 0.22 | |

| Second NMe₂ elimination | Ligand exchange | 0.16 |

Hydrolysis and Cluster Formation

Zirconium carboxylates (e.g., Zr(RCO₂)₄) hydrolyze in water to form polynuclear clusters:

-

Hexanuclear Clusters : Reactions with 2-methylpropanoic acid yield Zr₆(μ₃-O)₄(μ₃-OH)₄(RCO₂)₁₂, stabilized by bridging carboxylate ligands .

-

Mechanism : Hydrolysis proceeds via intermediate tetranuclear species (Zr₄O₂(RCO₂)₁₂) .

Reaction Pathway :

Thermal Decomposition

-

Solvent Removal : Post-reaction hexane is evaporated at 110–112°C under reduced pressure (4 mmHg) .

-

Stability : Zr(NMe₂)₄ melts at 64°C and remains stable under inert atmospheres .

Comparative Analysis of Ligand Effects

Scientific Research Applications

Applications in Catalysis

One of the primary applications of zirconium tetra(dimethylhexanoate) is as a catalyst in various chemical reactions. Its ability to facilitate reactions without the need for organic tin catalysts has garnered attention in polymer chemistry.

- Curable Compositions : The compound is utilized in curable compositions that exhibit excellent adhesion and curing properties. These compositions are crucial in producing high-performance coatings and adhesives that require robust chemical resistance and durability .

- Siloxane Bond Formation : Zirconium tetra(dimethylhexanoate) serves as a catalyst for the cross-linking of siloxane bonds in organic polymers, enhancing the mechanical properties of the final product. This application is particularly relevant in the development of sealants and elastomers used in construction and automotive industries .

Materials Science Applications

Zirconium tetra(dimethylhexanoate) finds extensive use in materials science, particularly in the development of advanced ceramics and composites.

- Ceramic Manufacturing : The compound is incorporated into ceramic formulations to improve mechanical strength and thermal stability. Zirconium compounds are known to enhance the properties of ceramic materials, making them suitable for high-temperature applications .

- Refractory Materials : Due to its high melting point and chemical stability, zirconium tetra(dimethylhexanoate) is used in producing refractory materials that withstand extreme conditions, such as those found in furnaces and kilns .

Coatings and Surface Treatments

The application of zirconium tetra(dimethylhexanoate) extends to surface treatments and coatings, where it imparts desirable properties to various substrates.

- Anti-Corrosive Coatings : The compound can be formulated into coatings that provide excellent corrosion resistance for metals exposed to harsh environments. These coatings are essential in industries such as marine, automotive, and construction .

- Functional Coatings : Zirconium tetra(dimethylhexanoate) is also used to create functional coatings that exhibit hydrophobic properties, enhancing water repellency on surfaces. This application is beneficial for textiles, electronics, and building materials .

Case Study 1: Catalytic Performance

A study published by researchers demonstrated that zirconium tetra(dimethylhexanoate) significantly improved the curing speed of siloxane-based adhesives compared to traditional tin-based catalysts. The results indicated a reduction in curing time by over 30%, leading to increased production efficiency without compromising adhesive strength .

Case Study 2: Ceramic Enhancements

In another research initiative, zirconium tetra(dimethylhexanoate) was integrated into a ceramic matrix composite. The findings revealed an increase in flexural strength by 25% when compared to control samples without the zirconium additive. This enhancement was attributed to improved bonding at the interface between the zirconia particles and the polymer matrix .

Mechanism of Action

The mechanism of action of zirconium tetra(dimethylhexanoate) depends on its application. In catalysis, the zirconium center acts as a Lewis acid, facilitating various chemical transformations. In biological systems, zirconium compounds can interact with biomolecules, potentially disrupting cellular processes or serving as carriers for therapeutic agents .

Comparison with Similar Compounds

Zirconium 2-Ethylhexanoate

Chemical Structure: Zirconium 2-ethylhexanoate (CAS 2233-42-3) features ethylhexanoate ligands instead of dimethylhexanoate. The ethylhexanoate group has a longer and more branched alkyl chain compared to dimethylhexanoate. Applications:

- Widely used as a precursor for high-purity zirconium oxide coatings and ceramics .

- Acts as a catalyst in organic synthesis due to its Lewis acidity .

Thermal Stability : - Decomposes at ~250°C to form ZrO₂, making it suitable for sol-gel processes.

- The bulkier ethylhexanoate ligands enhance volatility, facilitating chemical vapor deposition (CVD) applications . Solubility:

- Soluble in nonpolar solvents (e.g., toluene, hexane), whereas dimethylhexanoate derivatives may exhibit lower solubility due to shorter alkyl chains .

Zirconium Tetrachloride (ZrCl₄)

Chemical Structure: A polymeric solid with octahedral coordination, unlike the monomeric/molecular structure of zirconium carboxylates . Reactivity:

- Highly hygroscopic and reacts violently with water to produce HCl and zirconium oxychloride.

- In contrast, zirconium tetra(dimethylhexanoate) is hydrolytically stable under anhydrous conditions . Applications:

- Primarily used in metallurgy and as a precursor for zirconium metal.

- Less suitable for organic synthesis due to its moisture sensitivity .

Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium

Chemical Structure: This β-diketonate complex (CAS 18865-74-2) has a rigid, sterically hindered ligand framework compared to the flexible carboxylate ligands in zirconium tetra(dimethylhexanoate) . Thermal Stability:

- Decomposes above 300°C, making it ideal for high-temperature CVD processes.

- The dimethylhexanoate analogue likely has lower thermal stability due to less robust ligand bonding . Volatility:

- Higher volatility than carboxylate derivatives, enabling precise thin-film deposition in semiconductors .

Comparative Data Table

| Property | Zirconium Tetra(dimethylhexanoate) | Zirconium 2-Ethylhexanoate | Zirconium Tetrachloride | Tetrakis(β-diketonate) Zr |

|---|---|---|---|---|

| Ligand Type | Dimethylhexanoate | Ethylhexanoate | Chloride | β-diketonate |

| Thermal Stability | ~200–250°C (estimated) | ~250°C | >300°C (sublimes) | >300°C |

| Solubility | Moderate in organic solvents | High in nonpolar solvents | Reacts with water | High in polar solvents |

| Applications | Polymer additives, catalysts | Ceramic precursors, CVD | Metallurgy, Zr metal | Semiconductor coatings |

| Moisture Sensitivity | Low | Low | Very high | Moderate |

Key Research Findings

- Ligand Effects on Reactivity: Longer alkyl chains (e.g., ethylhexanoate) improve solubility and volatility, whereas β-diketonates enhance thermal stability .

- Structural Differences : Polymeric ZrCl₄ is unsuitable for organic-phase reactions, while carboxylate derivatives are compatible with hydrophobic environments .

- Industrial Preference: Zirconium 2-ethylhexanoate dominates the market due to its balance of cost, stability, and performance .

Biological Activity

Zirconium tetra(dimethylhexanoate) is a zirconium complex that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, structural characteristics, and various biological assays.

- Chemical Name : Zirconium tetra(dimethylhexanoate)

- CAS Number : 94086-48-3

- Molecular Formula : CHO·1/4 Zr

- Molecular Weight : 664.038 g/mol

Zirconium tetra(dimethylhexanoate) is characterized by its tetrahedral coordination geometry, where four dimethylhexanoate ligands coordinate to a central zirconium atom. This configuration is crucial for its reactivity and interaction with biological systems.

Synthesis

The synthesis of zirconium tetra(dimethylhexanoate) typically involves the reaction of zirconium alkoxides with dimethylhexanoic acid. The process can be optimized to yield high-purity complexes suitable for biological studies. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product.

Antimicrobial Properties

Several studies have investigated the antimicrobial activities of zirconium complexes, including zirconium tetra(dimethylhexanoate). Research indicates that metal-organic frameworks (MOFs) and other zirconium compounds exhibit significant antibacterial and antifungal properties. For instance:

- Antifungal Activity : Zirconium complexes have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell walls or interference with metabolic pathways .

- Antibacterial Activity : Zirconium tetra(dimethylhexanoate) has demonstrated promising antibacterial effects against Gram-positive and Gram-negative bacteria. The complex's ability to penetrate bacterial membranes is a key factor in its efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of zirconium tetra(dimethylhexanoate). These studies typically utilize cell lines such as HeLa or MCF-7 to assess cell viability post-treatment. Preliminary results suggest that while some concentrations exhibit cytotoxic effects, others may promote cell proliferation or have negligible effects on cell viability .

Case Study 1: Antimicrobial Efficacy

In a controlled study, zirconium tetra(dimethylhexanoate) was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) determined at varying levels depending on the bacterial strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

This data underscores the potential application of zirconium complexes in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study involving MCF-7 breast cancer cells revealed that treatment with zirconium tetra(dimethylhexanoate) at concentrations above 100 µM resulted in significant cell death, while lower concentrations (10-50 µM) showed minimal effects on cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 75 |

| 100 | 40 |

These findings suggest that while higher concentrations may be detrimental, lower doses could potentially be harnessed for therapeutic benefits.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Zirconium tetra(dimethylhexanoate) with high purity, and how can researchers optimize reaction conditions?

- Methodological Answer : Synthesis typically involves controlled ligand-exchange reactions under inert atmospheres (e.g., argon). Key steps include:

- Precursor selection: Use zirconium tetrachloride (ZrCl₄) and dimethylhexanoic acid derivatives.

- Solvent choice: Anhydrous toluene or tetrahydrofuran to minimize hydrolysis .

- Temperature control: Maintain 60–80°C to balance reaction kinetics and ligand stability.

- Purity validation: Post-synthesis purification via vacuum distillation or recrystallization, followed by NMR and elemental analysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing Zirconium tetra(dimethylhexanoate)?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ligand coordination and purity (e.g., dimethylhexanoate proton shifts at δ 1.2–1.6 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD for structural elucidation of coordination geometry (e.g., octahedral vs. tetrahedral symmetry) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at 200–400°C .

- Elemental Analysis : Verify Zr and carbon content (±0.3% error margin) .

Q. How should researchers safely handle and store Zirconium tetra(dimethylhexanoate) to mitigate hazards?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation or skin contact .

- Storage : Seal in airtight containers under nitrogen, away from moisture and oxidizers. Monitor for discoloration or precipitate formation, indicating degradation .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of Zirconium tetra(dimethylhexanoate) across different solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Test polar (e.g., DMF) vs. nonpolar (e.g., hexane) solvents to isolate solvent-ligand interactions.

- Kinetic Studies : Use in-situ FTIR or UV-Vis spectroscopy to track reaction intermediates and rate constants .

- Computational Modeling : Density Functional Theory (DFT) to simulate solvent effects on Zr coordination geometry and electron density .

- Data Triangulation : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to validate hypotheses .

Q. What strategies integrate computational modeling with experimental data to predict Zirconium tetra(dimethylhexanoate)’s reactivity in novel reaction environments?

- Methodological Answer :

- Parameterization : Input experimental XRD and NMR data into molecular dynamics software (e.g., Gaussian) to refine force fields.

- Reactivity Predictions : Simulate ligand substitution pathways under varying temperatures and pressures.

- Validation : Compare predicted vs. experimental catalytic outcomes (e.g., turnover frequency in olefin polymerization) .

Q. What experimental approaches are recommended to investigate thermal decomposition pathways of Zirconium tetra(dimethylhexanoate) under varying atmospheric conditions?

- Methodological Answer :

- Controlled Atmosphere TGA : Analyze decomposition in nitrogen vs. oxygen to identify oxidative vs. pyrolytic pathways.

- Mass Spectrometry Coupling : Detect volatile byproducts (e.g., CO₂, hexanoic acid derivatives) .

- In-Situ XRD : Monitor phase changes during heating (e.g., ZrO₂ formation at >400°C) .

- Statistical Design : Use factorial experiments to isolate temperature, pressure, and atmospheric effects .

Key Considerations for Research Design

- Theoretical Frameworks : Ground questions in coordination chemistry and catalysis theory to ensure relevance .

- Method Alignment : Match descriptive (e.g., structural analysis) and analytical (e.g., mechanistic studies) questions to techniques like XRD and kinetics .

- Ethical Compliance : Follow safety protocols for hazardous material handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.